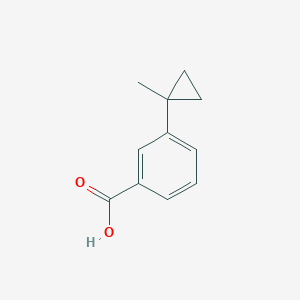

3-(1-Methylcyclopropyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylcyclopropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(5-6-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWNINVYCYHRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131170-39-3 | |

| Record name | 3-(1-methylcyclopropyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1 Methylcyclopropyl Benzoic Acid and Its Analogues

Established Synthetic Pathways for Benzoic Acid Derivatives

The benzoic acid moiety serves as a foundational component. General methods for synthesizing substituted benzoic acids can be broadly categorized into two approaches: functionalizing a pre-existing carboxylic acid or derivatizing the aromatic ring.

One of the most direct methods for preparing benzoic acids is through the carboxylation of an organometallic reagent. For instance, an aryl halide, such as 3-bromotoluene, can be converted into its corresponding Grignard reagent, which is then quenched with carbon dioxide to yield the carboxylic acid. Another common strategy is the oxidation of a benzylic substituent. A methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. researchgate.net

For more complex scenarios, such as in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a Schotten-Baumann acylation reaction can be employed. nih.gov This involves reacting a phenol (B47542) (like salicylic (B10762653) acid) with a benzoyl chloride derivative in the presence of a base. nih.gov

Alternatively, the substitution pattern on the aromatic ring can be manipulated to introduce the carboxylic acid group or its precursor at the desired position. Nitration of an appropriate starting material, like methyl benzoate (B1203000), can lead to meta-substitution, which can then be further transformed. sciencemadness.org For example, the nitro group can be reduced to an amine, which is then subjected to a Sandmeyer reaction to introduce a nitrile group that can be hydrolyzed to the carboxylic acid.

Another approach involves the sulfonation of benzoic acid to produce 3-sulfobenzoic acid, which can then be converted to 3-hydroxybenzoic acid under high temperature and pressure with sodium hydroxide (B78521). sciencemadness.org The resulting hydroxyl group can then be methylated to yield 3-methoxybenzoic acid. sciencemadness.org

Synthesis of the 1-Methylcyclopropyl Moiety

The 1-methylcyclopropyl group is a strained three-membered ring that requires specific synthetic methods for its construction.

Cyclopropanation reactions are the cornerstone of forming the three-membered ring. A widely used method is the Simmons-Smith reaction, which involves treating an alkene, in this case, isobutylene (B52900), with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple.

More modern approaches utilize transition metal-catalyzed cyclopropanations. For example, Fischer carbene complexes can react with alkenes like isobutylene to form the cyclopropane (B1198618) ring. marquette.edu Biocatalytic strategies using engineered enzymes, such as myoglobin (B1173299) variants, have also emerged for the stereoselective cyclopropanation of olefins. utdallas.edu

Often, a functionalized cyclopropane is synthesized first, which can then be used in coupling reactions. For example, cyclopropylboronic acids are valuable intermediates. A method for preparing cyclopropylboronic acid involves the reaction of cyclopropylmethanoic acid with n-butyllithium and an organic base at low temperatures, followed by the addition of a boronating agent. google.com The resulting 1-carboxyl cyclopropyl (B3062369) boronic acid is then decarboxylated to yield the desired product. google.com Optically active cyclopropylboronic acids can also be prepared through asymmetric cyclopropanation of alkenylboronates. lookchem.com

Coupling Strategies for the 3-(1-Methylcyclopropyl)benzoic Acid Core Structure

The final and key step in the synthesis is the formation of the carbon-carbon bond between the aromatic ring and the cyclopropyl moiety. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation. jocpr.com

The Suzuki-Miyaura coupling is a prominent method, which involves the reaction of an aryl halide or triflate with an organoboron compound, such as a cyclopropylboronic acid. lookchem.commdpi.com This reaction tolerates a wide range of functional groups and generally proceeds under mild conditions. mdpi.com For the synthesis of this compound, this would typically involve coupling a 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) with 1-methylcyclopropylboronic acid in the presence of a palladium catalyst and a base.

Other palladium-catalyzed reactions like the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) can also be employed. mdpi.com A notable development is the cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides, which provides a high-yielding route to aryl-substituted cyclopropanes using a simple palladium catalytic system. rsc.org

The choice of a specific coupling strategy often depends on the availability of starting materials, functional group tolerance, and desired yield. The following table summarizes some of the key coupling reactions.

| Coupling Reaction | Cyclopropyl Partner | Aryl Partner | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Cyclopropylboronic Acid | Aryl Halide/Triflate | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance. | lookchem.commdpi.com |

| Stille | Cyclopropylstannane | Aryl Halide/Triflate | Pd Catalyst | Tolerates many functional groups, but tin reagents are toxic. | mdpi.com |

| Homoenolate Coupling | Cyclopropanol | Aryl Bromide | Pd Catalyst, Ligand, Base | High yielding, broad scope. | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they have been successfully employed in the synthesis of this compound and its derivatives. researchgate.net These methods typically involve the coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

One of the most common approaches is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction utilizes a cyclopropylboronic acid or its corresponding ester as the coupling partner. The general scheme involves the reaction of a 3-halobenzoic acid derivative (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) with 1-methylcyclopropylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base. The choice of ligand, such as SPhos or other bulky phosphine (B1218219) ligands, can be crucial for achieving high yields and selectivity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

| 3-Halobenzoic acid derivative | 1-Methylcyclopropylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos or other phosphines | K₃PO₄ or other bases | This compound |

Another relevant palladium-catalyzed method is the direct C-H functionalization of benzoic acids. While not a traditional cross-coupling reaction, it offers a more atom-economical approach by avoiding the pre-functionalization of the benzoic acid starting material. scripps.edu This strategy involves the direct coupling of a C-H bond on the benzoic acid ring with a suitable coupling partner, although the regioselectivity can be a challenge. scripps.edunih.gov

Direct Aromatic Substitution Methodologies

Direct aromatic substitution provides an alternative pathway to introduce the 1-methylcyclopropyl group onto the benzoic acid scaffold. These methods can involve electrophilic or nucleophilic aromatic substitution reactions, depending on the nature of the starting materials and reagents.

One potential, though less common, approach involves a Friedel-Crafts-type reaction. This would theoretically involve the reaction of a benzoic acid derivative with a reactive 1-methylcyclopropyl electrophile, such as 1-methylcyclopropyl halide, in the presence of a Lewis acid catalyst. However, the stability of the cyclopropylmethyl cation can be a limiting factor, often leading to ring-opening side reactions.

A more synthetically viable approach involves the generation of a 1-methylcyclopropyl nucleophile, which can then react with a suitably activated benzoic acid derivative. For instance, the use of organolithium or Grignard reagents derived from 1-methylcyclopropane could potentially be used to attack an electrophilic site on the benzoic acid ring system. However, the synthesis and stability of these cyclopropyl organometallics require careful control of reaction conditions.

Synthetic Routes to Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the fine-tuning of the molecule's properties for specific applications. This includes the introduction of various functional groups at different positions on the aromatic ring.

Regioselective Synthesis of Halogenated Analogues (e.g., 3-fluoro-5-(1-methylcyclopropyl)benzoic acid)

The synthesis of halogenated analogues, such as 3-fluoro-5-(1-methylcyclopropyl)benzoic acid, requires precise control of regioselectivity. A common strategy involves starting with a pre-functionalized benzoic acid derivative that directs the subsequent introduction of the methylcyclopropyl group to the desired position.

For the synthesis of 3-fluoro-5-(1-methylcyclopropyl)benzoic acid, a plausible route would start from 3-bromo-5-fluorobenzoic acid. This starting material can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-methylcyclopropylboronic acid. The bromine at the 3-position is more reactive towards oxidative addition to the palladium catalyst than the fluorine at the 5-position, thus ensuring the regioselective formation of the desired product.

| Starting Material | Reagent | Catalyst | Product |

| 3-Bromo-5-fluorobenzoic acid | 1-Methylcyclopropylboronic acid | Palladium Catalyst | 3-Fluoro-5-(1-methylcyclopropyl)benzoic acid |

Alternatively, one could start with 3-fluoro-5-hydroxybenzonitrile, which can be manipulated through several steps to introduce the methylcyclopropyl group and convert the nitrile to a carboxylic acid. google.com

Preparation of Isomeric Derivatives (e.g., 4-(1-Methylcyclopropyl)benzoic acid)

The preparation of isomeric derivatives, such as 4-(1-methylcyclopropyl)benzoic acid, follows similar synthetic principles but with different starting materials to achieve the desired substitution pattern. uni.luchemscene.combldpharm.comchemicalbook.com

A straightforward approach to synthesize 4-(1-methylcyclopropyl)benzoic acid is through the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid or 4-iodobenzoic acid with 1-methylcyclopropylboronic acid. The reaction conditions would be similar to those used for the synthesis of the 3-substituted isomer, employing a palladium catalyst and a suitable base.

| Starting Material | Reagent | Catalyst | Product |

| 4-Halobenzoic acid (Br or I) | 1-Methylcyclopropylboronic acid | Palladium Catalyst | 4-(1-Methylcyclopropyl)benzoic acid |

Multi-step Synthesis of Complex Methylcyclopropyl-Substituted Benzoic Acid Architectures

The construction of more complex architectures bearing the methylcyclopropyl-substituted benzoic acid core often requires multi-step synthetic sequences. beilstein-journals.orgbeilstein-journals.org These syntheses may involve a combination of the methodologies described above, along with other standard organic transformations to build up the desired molecular complexity.

For instance, the synthesis could begin with the construction of the core this compound structure, followed by further functionalization of the aromatic ring through electrophilic aromatic substitution reactions. The directing effects of the existing carboxyl and methylcyclopropyl groups would need to be carefully considered to achieve the desired regiochemistry. Alternatively, a highly substituted benzene (B151609) ring could be assembled first, followed by the introduction of the methylcyclopropyl and carboxylic acid functionalities at later stages of the synthesis. These multi-step approaches offer the flexibility to create a wide diversity of complex molecules for various scientific investigations. beilstein-journals.org

Chemical Reactivity and Derivatization of 3 1 Methylcyclopropyl Benzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid functionality is a primary site for chemical modification, offering routes to various derivatives with potential applications in fields such as medicinal chemistry.

Esterification and Amidation Reactions for Prodrug Design

The conversion of carboxylic acids to esters and amides is a fundamental strategy in prodrug design to enhance the pharmacokinetic properties of a parent drug. While specific studies on the esterification and amidation of 3-(1-Methylcyclopropyl)benzoic acid are not extensively documented, the general principles of these reactions are well-established for benzoic acid and its derivatives.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride. This process, known as Fischer esterification, is a reversible reaction. chemguide.co.uklibretexts.org To drive the reaction towards the ester product, the water formed during the reaction is often removed. The use of coupling agents can also facilitate ester formation under milder conditions. For instance, N-bromosuccinimide has been shown to catalyze the esterification of various benzoic acids with alcohols. mdpi.com The reactivity in these reactions can be influenced by the steric hindrance of both the carboxylic acid and the alcohol. mdpi.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction requires high temperatures, so coupling agents are commonly employed to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.netyoutube.com Reagents like T3P (n-propanephosphonic acid anhydride) in combination with a base like pyridine (B92270) have proven effective for the amidation of various carboxylic acids, including those prone to racemization. organic-chemistry.org Boric acid has also been used as a catalyst for the dehydrative amidation of benzoic acids with aromatic amines. researchgate.net The choice of coupling reagent and reaction conditions is crucial to ensure high yields and avoid side reactions. researchgate.net

The resulting esters and amides of this compound could serve as prodrugs, which would be designed to be stable until they reach their target, where they would then be hydrolyzed by esterases or other enzymes to release the active carboxylic acid.

Decarboxylation Pathways and Energetic Considerations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though it generally requires harsh conditions for simple benzoic acids. libretexts.org The stability of the resulting carbanion or radical intermediate plays a crucial role in the feasibility of this reaction.

Heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation. libretexts.org For benzoic acid itself, this reaction can produce benzene (B151609). libretexts.org More modern methods for the decarboxylation of benzoic acid derivatives often involve transition metal catalysis. For example, copper-catalyzed decarboxylative hydroxylation can convert benzoic acids to phenols at relatively low temperatures. nih.gov Silver-catalyzed protodecarboxylation has also been reported, particularly for ortho-substituted benzoic acids.

The energetic barrier for the decarboxylation of benzoic acids is generally high. However, the presence of certain substituents can influence this barrier. The reaction typically proceeds through the formation of an aryl anion or radical, and the stability of this intermediate is key. Electron-withdrawing groups can stabilize the anionic intermediate, while the stability of the radical intermediate is also a factor in radical-mediated decarboxylation pathways. nih.govmasterorganicchemistry.comyoutube.com The specific energetic considerations for the decarboxylation of this compound would depend on the stability of the resulting 1-methylcyclopropylphenyl intermediate.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being governed by the directing effects of the two substituents.

The cyclopropyl (B3062369) group is known to be an electron-donating group, activating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. vaia.comvaia.com This is due to the ability of the cyclopropyl ring's C-C bonds, which have significant p-character, to overlap with the π-system of the benzene ring.

Conversely, the carboxylic acid group is an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position.

In this compound, these two groups have opposing effects. The activating, ortho, para-directing cyclopropyl group is in a meta position relative to the deactivating, meta-directing carboxyl group. Therefore, electrophilic substitution would be expected to occur at the positions that are ortho and para to the cyclopropyl group and are not sterically hindered. This would lead to substitution at the 2-, 4-, and 6-positions relative to the carboxylic acid. However, the deactivating nature of the carboxyl group means that forcing conditions may be required for these reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less likely unless a good leaving group is present on the ring and it is activated by strongly electron-withdrawing groups. youtube.commrcolechemistry.co.uksavemyexams.com The presence of the electron-donating cyclopropyl group would further disfavor this type of reaction.

Transformations of the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group is a site of unique reactivity, susceptible to ring-opening reactions under various conditions.

Ring-Opening Reactions of the Methylcyclopropyl Group

The 1-methylcyclopropyl group can undergo ring-opening through radical or acid-catalyzed pathways. The stability of the resulting carbocation or radical intermediate is a key factor in these transformations.

Radical-mediated ring-opening of cyclopropylmethyl radicals can occur, leading to the formation of homoallylic radicals. psu.edu However, the rate of this ring-opening can be influenced by the stability of the initial radical. For instance, microsomal oxidation of methylcyclopropane, which can proceed via a radical intermediate, has been shown to yield cyclopropylmethanol (B32771) without significant formation of the ring-opened product, suggesting that in some cases, the subsequent reaction can be faster than ring-opening. psu.edu

Acid-catalyzed ring-opening of cyclopropanes is also possible, particularly for those bearing activating groups. While specific data for this compound is unavailable, studies on related systems can provide insights. The reaction would likely proceed through protonation of the cyclopropyl ring, followed by cleavage to form a tertiary carbocation, which could then be trapped by a nucleophile.

Stereochemical Considerations in Cyclopropyl Transformations

The 1-methylcyclopropyl group in this compound contains a quaternary carbon, which is not a stereocenter. However, reactions that create a new stereocenter on the cyclopropyl ring or on an adjacent atom would need to consider the stereochemical outcome.

If a reaction were to proceed through a planar intermediate, such as a carbocation formed during acid-catalyzed ring-opening, a racemic mixture of products would be expected if a new stereocenter is formed. youtube.com In contrast, concerted reactions or those involving chiral catalysts could lead to stereoselective or stereospecific outcomes. masterorganicchemistry.com

For any transformation involving the cyclopropyl ring where a new chiral center is generated, the resulting product could be a mixture of enantiomers or diastereomers, and the specific reaction mechanism would determine the stereochemical composition of the product mixture. masterorganicchemistry.comtru.ca

Derivatization for Pharmacological Activity and Analog Generation

The carboxylic acid group of this compound is the primary site for derivatization. Standard coupling reactions, such as amidation and esterification, are commonly employed to attach various molecular fragments, thereby modulating the compound's physicochemical properties and biological activity. The generation of analogs through derivatization aims to explore the structure-activity relationship (SAR) and optimize parameters like potency, selectivity, and pharmacokinetic profile.

The incorporation of heterocyclic rings is a widely used strategy in drug design to enhance biological activity, improve metabolic stability, and modulate solubility. Triazoles, in particular, are favored heterocyclic moieties due to their chemical stability, ability to participate in hydrogen bonding, and their role as bioisosteres for other functional groups.

While specific examples of direct conjugation of a triazole to this compound are not extensively documented in publicly available literature, the general synthetic routes for creating triazole-benzoic acid conjugates are well-established. A common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Hypothetical Synthetic Route for a Triazole Conjugate:

Activation of the Carboxylic Acid: this compound would first be activated. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Amide Bond Formation: The activated benzoic acid derivative would then be reacted with an amine-containing linker that also possesses a terminal alkyne or azide (B81097) group. For instance, propargylamine (B41283) (H₂N-CH₂-C≡CH) could be used to introduce a terminal alkyne.

Cycloaddition Reaction: The resulting alkyne-functionalized intermediate would then undergo a CuAAC reaction with an azide-containing molecule to form the 1,2,3-triazole ring.

The table below illustrates potential reactants and intermediates in a hypothetical synthesis.

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Thionyl Chloride | 3-(1-Methylcyclopropyl)benzoyl chloride | Acid Activation |

| 2 | 3-(1-Methylcyclopropyl)benzoyl chloride | Propargylamine | N-Propargyl-3-(1-methylcyclopropyl)benzamide | Amidation |

| 3 | N-Propargyl-3-(1-methylcyclopropyl)benzamide | Benzyl Azide | 1-Benzyl-4-((3-(1-methylcyclopropyl)benzamido)methyl)-1H-1,2,3-triazole | CuAAC |

This modular approach allows for the generation of a library of triazole-benzoic acid conjugates by varying the substituent on the azide partner.

Linker chemistry is crucial for the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a targeting antibody. The linker's role is to ensure the stability of the conjugate in circulation and to allow for the efficient release of the active molecule at the target site. While no specific ADCs using this compound have been reported, the principles of linker chemistry would apply to its potential use as a payload or a component thereof.

Linkers can be broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions present within target cells, such as changes in pH, redox potential, or the presence of specific enzymes.

Hydrazone Linkers: These are acid-labile and are often used to release drugs in the acidic environment of endosomes and lysosomes.

Disulfide Linkers: These are cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is high.

Peptide Linkers: These are designed to be substrates for proteases, such as cathepsins, which are often overexpressed in tumor cells. A common example is the valine-citrulline (Val-Cit) dipeptide linker.

Non-Cleavable Linkers: These linkers result in the release of the drug with the linker and a part of the antibody attached after proteolytic degradation of the antibody backbone in the lysosome.

The choice of linker depends on the desired mechanism of action and the properties of the drug molecule. For a hypothetical conjugate of this compound, the carboxylic acid group would be the point of attachment to the linker. For instance, it could be coupled to the amino group of a linker like maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PABA).

The following table summarizes different linker types and their cleavage mechanisms.

| Linker Type | Cleavage Mechanism | Cellular Compartment of Cleavage | Example |

| Hydrazone | Acid Hydrolysis | Endosome/Lysosome | - |

| Disulfide | Reduction | Cytosol | - |

| Peptide (e.g., Val-Cit) | Proteolytic Cleavage | Lysosome | Valine-Citrulline |

| Non-cleavable | Proteolytic Degradation of Antibody | Lysosome | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |

The development of pharmacologically active analogs of this compound through derivatization, particularly via the introduction of heterocyclic moieties and the use of sophisticated linker chemistry, represents a promising avenue for future drug discovery efforts.

Advanced Spectroscopic and Analytical Characterization of 3 1 Methylcyclopropyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is the initial step in confirming the molecular structure of 3-(1-methylcyclopropyl)benzoic acid.

¹H NMR: The ¹H NMR spectrum of benzoic acid derivatives typically shows distinct signals for aromatic and aliphatic protons. docbrown.info For this compound, the aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm), influenced by the substitution pattern. docbrown.info The protons of the cyclopropyl (B3062369) group and the methyl group would resonate in the upfield region. The methyl protons would likely appear as a singlet, while the cyclopropyl protons would exhibit a more complex splitting pattern due to their diastereotopic nature. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), although its visibility can be affected by solvent and concentration. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxyl carbon, the aromatic carbons, the quaternary cyclopropyl carbon, the methylene (B1212753) carbons of the cyclopropyl ring, and the methyl carbon. The chemical shifts of the aromatic carbons can further confirm the meta-substitution pattern. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 180 |

| Aromatic CH | 7.2 - 8.2 (m) | 125 - 135 |

| Aromatic C-COOH | - | 130 - 140 |

| Aromatic C-Cyclopropyl | - | 140 - 150 |

| Cyclopropyl CH₂ | 0.5 - 1.5 (m) | 10 - 20 |

| Cyclopropyl Quaternary C | - | 15 - 25 |

| Methyl (-CH₃) | 1.0 - 1.5 (s) | 20 - 30 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the ring. It would also confirm the connectivity within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. For instance, it would definitively link the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for the basic structural confirmation of this molecule, it could provide insights into the preferred conformation of the cyclopropyl group relative to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids. youtube.com For this compound, ESI-MS in negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ might be observed. uni.lu The observed mass would provide a direct confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a very precise mass measurement, which allows for the determination of the elemental formula of a compound. uni.lu For this compound (C₁₁H₁₂O₂), the expected monoisotopic mass is 176.08373 Da. HRMS analysis would aim to measure a mass that is extremely close to this theoretical value, thereby confirming the molecular formula with a high degree of confidence and distinguishing it from other potential isomers.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.infoquora.com

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aromatic carboxylic acid. docbrown.inforesearchgate.net

C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹ would correspond to the C-O stretching vibration of the carboxylic acid. quora.com

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ would be present due to the C-H stretching vibrations of the methyl and cyclopropyl groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aromatic | C=C Bending | 1450 - 1600 | Medium to Weak |

| Aliphatic (Methyl, Cyclopropyl) | C-H Stretch | < 3000 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, identification, and quantification of "this compound" from complex mixtures, such as reaction media or final product formulations. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is typically dictated by the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like "this compound". Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is the most common mode for this class of compounds.

Research Findings: While specific HPLC methods for "this compound" are not extensively documented in publicly available literature, established methods for other benzoic acid derivatives provide a robust framework for its analysis. ust.eduthaiscience.info The separation is typically achieved on a C18 column, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups, providing a nonpolar stationary phase. ust.eduthaiscience.info

A gradient elution is often employed to ensure good resolution and reasonable analysis times. This involves changing the composition of the mobile phase during the run. A typical mobile phase system consists of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) or an acetate (B1210297) buffer to suppress the ionization of the carboxylic acid group, and an organic modifier such as acetonitrile (B52724) or methanol. ust.eduthaiscience.infoupb.ro Suppressing ionization results in a less polar analyte, which increases its retention on the reversed-phase column and generally leads to sharper peaks.

Detection is commonly performed using a UV detector, as the benzene ring in "this compound" exhibits strong absorbance in the UV region. ust.eduupb.ro For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. thaiscience.inforesearchgate.net The peak area of the analyte is proportional to its concentration. The limit of detection (LOD) and limit of quantitation (LOQ) for similar benzoic acids are often in the low ppm to ppb range, demonstrating the high sensitivity of the HPLC method. thaiscience.inforesearchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

For the analysis of volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Since "this compound" itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group, a derivatization step is necessary. mdpi.com

Research Findings: The most common derivatization strategy for carboxylic acids is silylation, which replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com The resulting TMS ester of "this compound" is significantly more volatile and thermally stable, making it suitable for GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a nonpolar stationary phase like 5%-phenyl-95%-dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer. In the ion source, they are typically ionized by electron impact (EI), which causes fragmentation of the molecules. The resulting fragmentation pattern is a unique "fingerprint" for a given compound, allowing for its identification. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z).

For the TMS derivative of "this compound," characteristic fragments would be expected. These would likely include the molecular ion ([M]+), a peak corresponding to the loss of a methyl group ([M-15]+), and other fragments arising from the cleavage of the cyclopropyl ring and the benzoic acid moiety. nih.gov Quantification can be achieved by monitoring specific ions (Selected Ion Monitoring, SIM), which enhances sensitivity and selectivity. nih.gov

Table 2: Predicted Key Mass Fragments for the Trimethylsilyl (TMS) Derivative of this compound

| Ion | Description | Predicted m/z |

| [M]+ | Molecular Ion | 248 |

| [M-CH3]+ | Loss of a methyl group from the TMS moiety | 233 |

| [C7H4O2Si(CH3)3]+ | Fragment containing the silylated carboxyl group and benzene ring | 207 |

| [C6H5CO]+ | Benzoyl cation | 105 |

| [Si(CH3)3]+ | Trimethylsilyl cation | 73 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Research Findings: While the specific crystal structure of "this compound" is not available in the current literature, analysis of closely related structures, such as 2-cyclopropylbenzoic acid and other substituted benzoic acids, allows for a well-founded prediction of its solid-state characteristics. sigmaaldrich.comresearchgate.net

It is highly probable that "this compound" crystallizes to form centrosymmetric dimers in the solid state. This is a common and highly stable arrangement for carboxylic acids, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. sigmaaldrich.comresearchgate.net The resulting eight-membered ring motif is a recurring feature in the crystal structures of benzoic acid and its derivatives.

Table 3: Predicted Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P21/c) |

| Key Intermolecular Interaction | Centrosymmetric O-H···O hydrogen-bonded dimers |

| Molecular Conformation | Non-planar arrangement between the cyclopropyl and phenyl rings |

Computational and Theoretical Investigations of 3 1 Methylcyclopropyl Benzoic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for analyzing the electronic structure of molecules. Through DFT calculations, we can elucidate the fundamental properties of 3-(1-Methylcyclopropyl)benzoic acid, from its most stable three-dimensional arrangement to the distribution of its electrons in molecular orbitals.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and physical properties. For this compound, conformational flexibility arises primarily from the rotation around the single bond connecting the cyclopropyl (B3062369) group to the benzene (B151609) ring and the rotation of the carboxylic acid group.

A comprehensive conformational analysis using DFT would reveal the potential energy landscape of the molecule. This landscape maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and the transition states that separate them. It is anticipated that the most stable conformer would exhibit a geometry that minimizes steric hindrance between the methylcyclopropyl group and the carboxylic acid moiety. The rotation of the carboxylic acid group relative to the plane of the benzene ring is a well-studied phenomenon in benzoic acid derivatives. uc.ptresearchgate.net The presence of the 1-methylcyclopropyl substituent at the meta position is expected to have a modest influence on this rotational barrier compared to ortho substituents, which can cause significant steric clashes. youtube.com

Table 1: Representative Rotational Barriers for Substituted Benzoic Acids (Illustrative)

| Compound | Substituent Position | Rotational Barrier (kcal/mol) | Method |

| Benzoic Acid | - | ~5-7 | DFT |

| 2-Fluorobenzoic Acid | ortho | Higher than benzoic acid | DFT |

| 3-Methylbenzoic Acid | meta | Similar to benzoic acid | DFT |

| 4-Chlorobenzoic Acid | para | Similar to benzoic acid | DFT |

This table presents illustrative values for analogous compounds to provide context for the potential rotational barriers in this compound. Actual values for the target compound would require specific DFT calculations.

The energy landscape would also detail the energetic cost of rotating the cyclopropyl group. nih.gov While free rotation might be expected, subtle electronic interactions between the cyclopropane (B1198618) ring and the aromatic system could lead to preferential orientations.

Molecular Orbital Analysis

The electronic behavior of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the cyclopropyl group, which is known to have π-character. The LUMO is likely to be centered on the carboxylic acid group and the benzene ring, particularly the regions with lower electron density. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions. nih.gov DFT calculations can provide precise visualizations and energy levels of these orbitals. researchgate.netuwosh.edu

Table 2: Representative HOMO-LUMO Gaps for Aromatic Carboxylic Acids (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -6.5 to -7.0 | -1.0 to -1.5 | ~5.0-6.0 |

| 3-Hydroxybenzoic Acid | -6.3 to -6.8 | -0.8 to -1.3 | ~5.0-5.5 |

| 4-Nitrobenzoic Acid | -7.0 to -7.5 | -2.0 to -2.5 | ~4.5-5.0 |

This table provides illustrative HOMO-LUMO energy values for related benzoic acid derivatives to contextualize the expected electronic properties of this compound.

Reaction Mechanism Studies

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By modeling the transformation of reactants to products, we can identify key intermediates and transition states, and map out the energetic pathways of these transformations.

Transition State Characterization for Synthetic Pathways

A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This would likely entail the coupling of a 3-halobenzoic acid derivative with 1-methylcyclopropylboronic acid or a related organoboron species in the presence of a palladium catalyst. researchgate.net

Computational studies can be employed to characterize the transition states of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, the transition state for the oxidative addition step would involve the insertion of the palladium catalyst into the carbon-halogen bond of the benzoic acid derivative. The geometry and energy of this transition state would be critical in determining the reaction rate. Similarly, the transition state for the transmetalation step, where the cyclopropyl group is transferred from boron to palladium, and the subsequent reductive elimination that forms the final carbon-carbon bond, can be computationally modeled. nih.gov

Energetic Profiles of Key Chemical Transformations

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur throughout a chemical reaction. wikipedia.org By plotting the Gibbs free energy against the reaction coordinate, we can visualize the reactants, products, intermediates, and transition states.

For the synthesis of this compound via a Suzuki-Miyaura coupling, DFT calculations can be used to construct the energetic profile for the entire catalytic cycle. researchgate.net This profile would reveal the rate-determining step of the reaction—the step with the highest activation energy—and provide a quantitative understanding of the reaction's feasibility. nih.gov For example, the energetic profile could compare the relative energy barriers for the oxidative addition of different 3-halobenzoic acids (e.g., bromo vs. iodo) or the effect of different phosphine (B1218219) ligands on the palladium catalyst. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling (In Vitro Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.comnih.gov This method is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and mode of interaction of potential drug candidates.

To investigate the potential bioactivity of this compound, molecular docking simulations could be performed against a relevant biological target. The process involves generating a three-dimensional model of the compound and "docking" it into the active site of the receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. niscpr.res.in

The docking results would reveal the specific interactions between this compound and the amino acid residues of the receptor's binding pocket. These interactions can include hydrogen bonds (typically involving the carboxylic acid group), hydrophobic interactions (with the benzene ring and cyclopropyl group), and van der Waals forces. nih.gov The cyclopropyl group, in particular, can engage in favorable hydrophobic interactions within the binding site. nih.gov

Table 3: Illustrative Molecular Docking Results for Benzoic Acid Derivatives with a Hypothetical Receptor

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzoic Acid | -5.5 | Arg120, Tyr230, Phe340 |

| 3-Hydroxybenzoic Acid | -6.2 | Arg120, Ser122, Tyr230, Phe340 |

| 4-Aminobenzoic Acid | -6.0 | Asp118, Arg120, Tyr230 |

This table presents hypothetical docking results to illustrate the type of information that can be obtained from such a study. The specific binding energy and interacting residues for this compound would depend on the chosen protein target.

Prediction of Spectroscopic Parameters for Characterization Support

Computational chemistry is also a vital tool for predicting the spectroscopic signatures of molecules. These predictions serve as a valuable reference for chemists, helping to interpret experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, thereby confirming the identity and structure of a synthesized compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily hydrogen (¹H) and carbon (¹³C). Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict the NMR chemical shifts for a given molecular structure.

By comparing the computationally predicted NMR spectrum with an experimentally measured one, researchers can confidently assign each signal to a specific atom in the this compound molecule. This process is crucial for verifying that the correct compound has been synthesized.

| Atom / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) H | 12.0 - 13.5 | - |

| Aromatic Ring H | 7.3 - 8.1 | - |

| Methyl (-CH₃) H | 1.3 - 1.6 | - |

| Cyclopropyl (-CH₂-) H | 0.7 - 1.1 | - |

| Carboxylic Acid (-C OOH) | - | 167 - 172 |

| Aromatic Ring C | - | 128 - 150 |

| Methyl (-C H₃) | - | 20 - 25 |

| Cyclopropyl Quaternary C | - | 17 - 22 |

| Cyclopropyl Methylene (B1212753) (-C H₂-) | - | 9 - 15 |

Note: These predicted chemical shift ranges are typical for the functional groups listed and are based on established computational models. The exact values can vary based on the specific level of theory, basis set, and solvent model used in the calculation.

Vibrational Frequency Predictions

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of chemical bonds. Just as with NMR, computational calculations can predict the vibrational frequencies of a molecule.

The predicted IR spectrum highlights the frequencies at which these vibrations are expected to occur. This information is invaluable for assigning the absorption bands in an experimental spectrum to specific functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid group in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch (broad) | Carboxylic Acid | 2500 - 3300 |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Methyl & Cyclopropyl | 2850 - 2980 |

| C=O Stretch (carbonyl) | Carboxylic Acid | 1680 - 1720 |

| C=C Stretch (in-ring) | Aromatic Ring | 1580 - 1610 |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 |

Note: The predicted frequencies are typical ranges derived from computational models. The precise calculated values and intensities depend on the computational method employed.

Biological Activity and Pharmacological Research in Vitro Studies

Modulation of Enzyme and Receptor Activities (In Vitro)

There is no available data from in vitro assays concerning the modulation of enzymes or receptors by 3-(1-Methylcyclopropyl)benzoic acid.

Interaction with Specific Enzymes (e.g., Salicylate (B1505791) Synthase Inhibitors, Dipeptidyl Peptidase II)

No research could be located that investigates the inhibitory or interactive effects of this compound on specific enzymes such as salicylate synthase or dipeptidyl peptidase II.

Agonism/Antagonism of Receptor Systems (e.g., NMDA Receptor Modulators)

Information regarding the agonistic or antagonistic properties of this compound on any receptor systems, including its potential activity as an NMDA receptor modulator, is not available in the current scientific literature.

In Vitro Antimicrobial and Antiparasitic Efficacy

No studies detailing the in vitro efficacy of this compound against bacteria, fungi, or protozoan parasites have been found.

Antibacterial Spectrum and Potency (In Vitro)

There are no published reports on the in vitro antibacterial spectrum or potency of this compound against any bacterial strains.

Antifungal Properties (In Vitro)

No data is available regarding the in vitro antifungal properties of this compound.

Anti-leishmanial and Antiprotozoal Activities (In Vitro)

No research has been published on the in vitro activity of this compound against Leishmania species or other protozoa.

Antitubercular Activity (In Vitro)

No studies were found that evaluated the in vitro activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. Research on other benzoic acid derivatives suggests that weak acids can possess antimycobacterial properties, often enhanced when delivered as ester prodrugs, but specific data for the target compound is absent. mdpi.comrsc.orgnih.gov

In Vitro Antioxidant and Anti-inflammatory Potential

There is no published research investigating the in vitro antioxidant or anti-inflammatory properties of this compound. Studies on other benzoic acid derivatives have explored these activities, but the findings are specific to the structures tested and cannot be extrapolated to this compound. nih.govresearchgate.netnih.gov

Prodrug Strategies and Metabolic Activation (In Vitro)

The general principle of using ester prodrugs to enhance the cellular uptake of benzoic acids is well-documented, particularly in the context of tuberculosis research. mdpi.comresearchgate.net However, no studies have been published that specifically design, synthesize, or test ester prodrugs of this compound.

Esterase-Mediated Hydrolysis in Mycobacterial Systems (In Vitro)

No data exists on the hydrolysis of potential ester prodrugs of this compound by mycobacterial esterases. While mycobacteria are known to possess esterase enzymes capable of activating benzoate (B1203000) ester prodrugs, the susceptibility of a 3-(1-methylcyclopropyl)benzoate ester to this enzymatic action has not been reported. mdpi.comnih.gov

Impact of Lipophilicity on In Vitro Cellular Uptake Mechanisms

There is no specific information regarding the lipophilicity of this compound or its derivatives, nor any studies on its cellular uptake mechanisms in mycobacteria or any other cell type. The general concept that increased lipophilicity can improve passage across the mycobacterial cell wall is a cornerstone of prodrug design in this field, but it has not been specifically applied to or tested with this compound in the available literature. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery Research

Structure-Activity Relationship (SAR) Studies of 3-(1-Methylcyclopropyl)benzoic Acid Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, SAR studies help in identifying the key structural features required for a desired therapeutic effect.

The position of substituents on the benzoic acid ring can significantly impact bioactivity. icm.edu.pl For instance, shifting a methyl group from the ortho to the meta position has been shown to increase the bioactivity of certain benzoic acid derivatives. icm.edu.pl In the context of retinoids, a methyl group at the meta position of the benzoic acid part of a diphenylamine-based retinoid resulted in an antagonist compound. nih.gov

The nature of the substituents also plays a vital role. Hydrophilic substituents on the phenyl ring are often necessary for interaction with polar amino acid residues in the target binding pocket. iomcworld.comresearchgate.net The presence of hydrogen bond donors and acceptors can also confer potent bioactivity. researchgate.net

Below is a table summarizing key SAR findings for benzoic acid derivatives:

| Structural Modification | Impact on Biological Activity | Reference |

| Shifting a methyl group from ortho to meta position | Increased bioactivity | icm.edu.pl |

| Methyl group at the meta position in a diphenylamine-based retinoid | Resulted in an antagonist | nih.gov |

| Hydrophilic substituents on the phenyl ring | Facilitates interaction with polar amino acid residues | iomcworld.comresearchgate.net |

| Presence of hydrogen bond donors and acceptors | Can confer potent bioactivity | researchgate.net |

| Introduction of an electron-withdrawing group (e.g., bromo) | Increased antimicrobial activity in PABA derivatives | chitkara.edu.in |

Lead Optimization Strategies utilizing this compound as a Core

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. e-bookshelf.denih.gov The this compound core provides a robust and versatile platform for such optimization efforts. researchgate.net

The iterative process of lead optimization involves making systematic structural modifications to the lead compound and evaluating the impact on its biological activity and other key properties. researchgate.netnih.gov For instance, the unique three-dimensional structure of the methylcyclopropyl group can be exploited to explore different binding interactions within a target protein. The benzoic acid moiety can be readily modified to introduce various functional groups to enhance potency or improve physicochemical properties like solubility.

Strategies for lead optimization utilizing this core could include:

Modification of the cyclopropyl (B3062369) ring: Introducing substituents on the cyclopropyl ring to probe for additional binding interactions.

Varying the substitution pattern on the benzoic acid: Exploring different substitution patterns on the aromatic ring to optimize electronic and steric properties for improved target engagement.

Bioisosteric replacement: Replacing the carboxylic acid group with other acidic functional groups to modulate acidity and improve pharmacokinetic properties.

The ultimate goal of lead optimization is to identify a clinical candidate with the desired efficacy and safety profile. e-bookshelf.de The structural attributes of this compound make it a valuable building block in this endeavor.

Combinatorial Chemistry and Library Synthesis employing the this compound Moiety

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The this compound scaffold represents a valuable building block for combinatorial chemistry and library synthesis due to the advantageous characteristics of the cyclopropyl group. While specific, large-scale combinatorial libraries constructed from this compound are not extensively documented in publicly available literature, its structural attributes make it a compelling candidate for such endeavors.

The 1-methylcyclopropyl group is a bioisostere of more common functionalities like isopropyl or tert-butyl groups. Bioisosteric replacement is a widely used strategy in drug design to modulate a compound's properties while retaining its desired biological activity. The rigid, three-dimensional nature of the cyclopropyl ring can impart conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for their biological targets. This conformational rigidity is a desirable trait when constructing focused chemical libraries aimed at specific protein families.

Furthermore, the cyclopropyl group can influence a molecule's metabolic stability. The C-H bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation. Incorporating the this compound moiety into a library of compounds could therefore lead to the discovery of new chemical entities with improved pharmacokinetic profiles.

The benzoic acid functionality of the molecule provides a convenient handle for a variety of chemical transformations commonly employed in combinatorial synthesis. It can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a diverse set of compounds from a single core structure. This chemical tractability is essential for the efficient production of compound libraries for high-throughput screening.

Below is a data table highlighting the key physicochemical properties of this compound that are pertinent to its application in library synthesis.

| Property | Value | Source |

| Molecular Formula | C11H12O2 | PubChemLite uni.lu |

| Molecular Weight | 176.22 g/mol | Sigma-Aldrich sigmaaldrich.com |

| Melting Point | 106-107 °C | Sigma-Aldrich sigmaaldrich.com |

| Predicted XlogP | 3.5 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChemLite uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChemLite uni.lu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.